molecular formula C13H8ClN5O6 B5750786 1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine

1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B5750786
M. Wt: 365.68 g/mol
InChI Key: ZNRTVMJSCJGMGD-VIZOYTHASA-N
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Description

1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the chloro group could result in various substituted hydrazones.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
  • 1-(4-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
  • 1-(4-chloro-3-nitrobenzylidene)-2-(phenyl)hydrazine

Uniqueness

1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O6/c14-10-3-1-8(5-12(10)18(22)23)7-15-16-11-4-2-9(17(20)21)6-13(11)19(24)25/h1-7,16H/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRTVMJSCJGMGD-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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